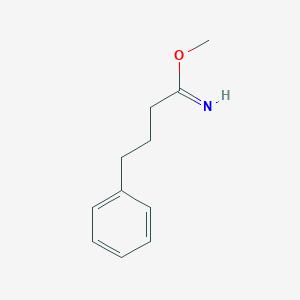

Methyl 4-phenylbutanimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-phenylbutanimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a phenyl group attached to the fourth carbon of a butanimidate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then converted to the imidate under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification followed by imidation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Palladium-Catalyzed Transformations

In , palladium acetate and silver trifluoroacetate were used in a pressure tube reaction with phenyl iodide and amines to synthesize 2-methyl-4-phenylbutan-2-amine . Key steps included:

-

CO₂-mediated pressure regulation (3 atm)

-

Extraction with dichloromethane

-

Vacuum evaporation to isolate the product as a yellow oil.

Yields varied (40–72%) depending on reaction scale and vessel type.

Oxidative Coupling Reactions

In , Co/Ni dual catalysis was explored for hydroarylation. While not directly relevant to imidates, the study highlights:

-

Radical chain mechanisms involving carbon-centered radicals.

-

Kinetic analysis showing oxidant (e.g., NFTPB) effects on reaction rates.

Amine Derivatives

For 2-methyl-4-phenylbutan-2-amine , isolation involved:

-

Acid/base workup with NH₄OH and HCl.

-

Organic extraction using diethyl ether/hexanes.

-

Drying with Na₂SO₄ and solvent removal.

Alcohol Derivatives

2-methyl-4-phenylbutan-1-ol was synthesized via:

-

Reduction of carbonyl precursors (e.g., ketones or aldehydes).

-

Purification by distillation or chromatography.

Radical Chain Initiation

In , radical intermediates were implicated in cross-coupling reactions. For imidate chemistry, analogous radical pathways could involve:

-

Homolytic cleavage of imidate bonds.

-

Electron transfer from catalysts (e.g., Co/Ni complexes).

Pressure Effects demonstrated that elevated CO₂ pressure (2–3 atm) enhances yields in sealed vessels. This suggests that imidate reactions might benefit from:

-

Controlled pressure environments to stabilize intermediates.

-

Solvent volume optimization to prevent mechanical displacement.

Research Gaps and Recommendations

The provided sources do not explicitly address methyl 4-phenylbutanimidate . To study its reactions, consider:

-

Imidate Hydrolysis : Investigate acid/base-catalyzed hydrolysis to amines or amides.

-

Nucleophilic Substitution : Explore reactions with amines, alcohols, or Grignard reagents.

-

Cyclization : Assess potential formation of heterocycles (e.g., imidazoles).

For experimental design, refer to methodologies in for catalytic setups and workup protocols. Structural analysis (e.g., NMR) should align with data from .

Scientific Research Applications

Methyl 4-phenylbutanimidate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-phenylbutanimidate exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-phenylbutanoate: Similar in structure but lacks the imidate functionality.

4-Phenylbutanamide: Contains an amide group instead of an imidate.

4-Phenylbutanoic acid: The parent acid from which the imidate is derived.

Uniqueness

Methyl 4-phenylbutanimidate is unique due to its imidate group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where such functionality is required.

Q & A

Basic Questions

Q. What are the essential safety protocols for handling Methyl 4-phenylbutanimidate in laboratory settings?

- Methodological Answer : Follow standard first-aid measures for chemical exposure, including immediate eye flushing (10–15 minutes with water), thorough skin washing with soap, and medical consultation for ingestion. These protocols align with safety guidelines for structurally similar brominated compounds, where toxicological data may be incomplete . Always use personal protective equipment (PPE) and conduct experiments in a fume hood.

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure compliance with IUPAC guidelines for compound naming and reporting physicochemical properties (e.g., melting point, solubility) .

Q. How can researchers ensure batch-to-batch consistency during synthesis of this compound?

- Methodological Answer : Implement rigorous quality control (QC) measures, such as HPLC analysis to monitor purity and reaction parameters (e.g., temperature, catalyst concentration). For sensitive assays, request additional QC tests (e.g., peptide content analysis in peptide synthesis), adapted to this compound to minimize variability .

Advanced Research Questions

Q. How should experimental designs be structured to optimize catalytic efficiency in this compound synthesis?

- Methodological Answer : Use a factorial design to test variables like catalyst type, solvent polarity, and reaction time. Include controls (e.g., catalyst-free reactions) and replicate experiments to assess statistical significance. Reference ’s framework for defining independent/dependent variables and hypothesis-driven research questions .

Q. What strategies resolve discrepancies between theoretical and observed spectral data for this compound derivatives?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for stereochemistry). Analyze potential impurities using pharmacopeial standards (e.g., EP impurity guidelines) and adjust synthetic conditions to minimize side products .

Q. How can systematic reviews on this compound’s biological activity minimize bias and enhance reproducibility?

- Methodological Answer : Adhere to PRISMA guidelines for transparent literature screening, data extraction, and meta-analysis. Document inclusion/exclusion criteria rigorously and assess study quality using tools like ROBIS (Risk of Bias in Systematic Reviews) to address conflicting results .

Q. What are best practices for presenting synthetic pathways of this compound in research manuscripts?

- Methodological Answer : Use simplified schematics with 2–3 key reaction steps, avoiding overcrowded structures. Highlight novel steps (e.g., imidate formation) and align figures with journal-specific guidelines (e.g., color use, dimensions). Raw data (e.g., NMR spectra) should be archived in supplementary materials .

Q. How should researchers address contradictory bioactivity data across studies involving this compound analogs?

- Methodological Answer : Conduct dose-response analyses (e.g., IC50/EC50 comparisons) under standardized conditions. Evaluate methodological differences (e.g., cell lines, assay protocols) and perform statistical meta-analyses to identify confounding variables .

Q. Data Presentation and Reporting

Q. How can researchers effectively communicate complex synthetic routes while adhering to journal constraints?

- Methodological Answer : Prioritize clarity over comprehensiveness. Use tables to summarize reaction conditions (e.g., yields, catalysts) and limit schemes to 1–2 figures. For chemistry manuscripts, avoid compound-specific identifiers (e.g., "4b") in graphical abstracts .

Properties

CAS No. |

142450-65-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

methyl 4-phenylbutanimidate |

InChI |

InChI=1S/C11H15NO/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3 |

InChI Key |

XSUVYIWSZKDENP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.